![molecular formula C20H23N5O3 B2415033 9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-72-8](/img/structure/B2415033.png)
9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Details : Organic amines are typically protected using carbamate bonds. However, 2-methoxyphenyl isocyanate introduces a stable urea linkage, which remains intact under acidic, alkaline, and aqueous conditions. This unique stability allows for efficient protection and subsequent deprotection of amino groups, enabling the regeneration of free amines after removal of the protecting group .
- Details : For instance, a reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid led to the formation of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These derivatives may have potential applications in drug discovery and medicinal chemistry .
- Details : Researchers have explored their impact on cancer cell growth inhibition. Further investigations into the molecular mechanisms underlying this activity could reveal novel therapeutic targets .
- Details : Studies have suggested that these compounds could protect neurons from oxidative stress, inflammation, and excitotoxicity. Their potential application in neurodegenerative diseases warrants further exploration .
- Details : Investigations into their anti-inflammatory properties could lead to the development of new anti-inflammatory agents .
- Details : Researchers have studied their effects on adipogenesis, lipid metabolism, and glucose homeostasis. These compounds could hold promise in managing metabolic disorders and obesity .
- Details : Investigations into their efficacy against specific viruses (such as herpesviruses or influenza) could provide valuable insights for drug development .
- Details : Researchers have explored their interactions with specific enzymes, including kinases and proteases. Understanding their binding modes and selectivity profiles could inform drug design strategies .
Chemoselective Protection/Deprotection of Amino Groups
Novel Furochromene Derivatives
Antiproliferative Activity
Neuroprotective Properties
Anti-Inflammatory Potential
Metabolic Disorders and Obesity Research
Antiviral Activity
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13(2)12-25-18(26)16-17(22(3)20(25)27)21-19-23(10-7-11-24(16)19)14-8-5-6-9-15(14)28-4/h5-6,8-9H,1,7,10-12H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZJQMSRSDNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4OC)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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